1-p-Tolyl-1H-pyrazole
Overview
Description
“1-p-Tolyl-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocyclic compounds that contain three carbon atoms and two adjacent nitrogen atoms . They are an important class of compounds for drug development and have attracted much attention due to their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrazoles has been a topic of interest in recent research. Various synthetic approaches have been applied for the synthesis of pyrazole derivatives . For instance, 5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile was used for the preparation of some novel pyrazoles . Moreover, an expedient synthesis of novel spiro indenoquinoxaline-pyrrolizidine-pyrazole conjugates with anticancer activity from 1,5-diarylpent-4-ene-1,3-diones through the 1,3-dipolar cycloaddition/cyclocondensation sequence has been reported .
Molecular Structure Analysis
The molecular structure of pyrazoles, including “1-p-Tolyl-1H-pyrazole”, is characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . The molecular formula of “1-p-Tolyl-1H-pyrazole-4-carboxylic acid”, a related compound, is C11H10N2O2 .
Chemical Reactions Analysis
Pyrazoles, including “1-p-Tolyl-1H-pyrazole”, can undergo various chemical reactions. For instance, 5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile was used for the preparation of some novel pyrazoles and pyrazolo [3,4-d]pyrimidines . The 1H NMR spectra of certain pyrazole derivatives showed specific peaks corresponding to different protons in the molecule .
Physical And Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugated acid 2.49 at 25°C) . The physical and chemical properties of “1-p-Tolyl-1H-pyrazole” specifically are not mentioned in the retrieved documents.
Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Anticancer Agents
1-p-Tolyl-1H-pyrazole derivatives have been extensively studied for their biological activities. They exhibit a range of pharmacological properties, including antimicrobial and anticancer activities. The pyrazole nucleus is a common feature in many therapeutic agents due to its ability to interact with various biological targets .
Agrochemistry: Pesticides and Growth Regulators
In the field of agrochemistry, pyrazole derivatives are used to develop new pesticides and plant growth regulators. Their structural versatility allows for the synthesis of compounds that can effectively control pests and regulate plant growth .
Coordination Chemistry: Ligand Synthesis
Pyrazoles can act as ligands in coordination chemistry, forming complexes with different metals. These complexes have potential applications in catalysis and materials science .
Organic Synthesis: Building Blocks
Due to the reactivity of the pyrazole moiety, these compounds serve as valuable building blocks in organic synthesis. They can undergo various chemical reactions, providing a pathway to synthesize a wide array of complex molecules .
Electrolyte Additives: Batteries
Research has shown that pyrazole-based compounds can be used as electrolyte additives in batteries. This application is crucial for improving the performance and longevity of batteries .
Photographic Materials: Photosensitive Compounds
Pyrazole derivatives have been utilized in the development of photosensitive materials for the photographic industry. Their chemical properties make them suitable for this application .
properties
IUPAC Name |
1-(4-methylphenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYIPDKSWROWBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355628 | |
Record name | 1-p-Tolyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808171 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-p-Tolyl-1H-pyrazole | |
CAS RN |
20518-17-6 | |
Record name | 1-p-Tolyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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